2-(cyclohex-1-en-1-yl)-N-(3-methylbenzyl)ethanamine
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Overview
Description
2-(cyclohex-1-en-1-yl)-N-(3-methylbenzyl)ethanamine is an organic compound characterized by the presence of a cyclohexene ring, a benzyl group, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohex-1-en-1-yl)-N-(3-methylbenzyl)ethanamine typically involves the reaction of cyclohex-1-ene with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohex-1-en-1-yl)-N-(3-methylbenzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of 2-(cyclohexyl)-N-(3-methylbenzyl)ethanamine.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Scientific Research Applications
2-(cyclohex-1-en-1-yl)-N-(3-methylbenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclohex-1-en-1-yl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the cyclohexene ring.
N-(3-methylbenzyl)ethanamine: Similar structure but lacks the cyclohexene ring.
Uniqueness
2-(cyclohex-1-en-1-yl)-N-(3-methylbenzyl)ethanamine is unique due to the combination of the cyclohexene ring and the benzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above.
Properties
CAS No. |
356530-66-0 |
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Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(3-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C16H23N/c1-14-6-5-9-16(12-14)13-17-11-10-15-7-3-2-4-8-15/h5-7,9,12,17H,2-4,8,10-11,13H2,1H3 |
InChI Key |
MGZXTXVHBHMHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CCCCC2 |
Origin of Product |
United States |
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